3-Chloro-6-iodopyrazine-2-carboxylicacid
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Overview
Description
3-Chloro-6-iodopyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClIN2O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of chlorine and iodine substituents at positions 3 and 6, respectively, along with a carboxylic acid group at position 2, makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodopyrazine-2-carboxylic acid typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine-2-carboxylic acid to introduce chlorine and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of 3-Chloro-6-iodopyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazines, pyrazine N-oxides, and various coupled products depending on the reagents and conditions used .
Scientific Research Applications
3-Chloro-6-iodopyrazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the synthesis of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodopyrazine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering metabolic pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks halogen substituents, making it less reactive in certain chemical reactions.
3-Chloropyrazine-2-carboxylic acid: Contains only a chlorine atom, offering different reactivity and applications.
6-Iodopyrazine-2-carboxylic acid: Contains only an iodine atom, with unique properties compared to the chloro-iodo derivative.
Uniqueness
3-Chloro-6-iodopyrazine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical modifications and applications. Its dual halogenation allows for selective reactions and the formation of diverse products, making it valuable in research and industry .
Properties
Molecular Formula |
C5H2ClIN2O2 |
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Molecular Weight |
284.44 g/mol |
IUPAC Name |
3-chloro-6-iodopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClIN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11) |
InChI Key |
IUKGOLIEWWACMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)O)I |
Origin of Product |
United States |
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